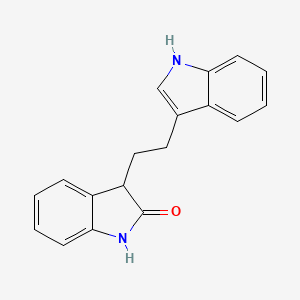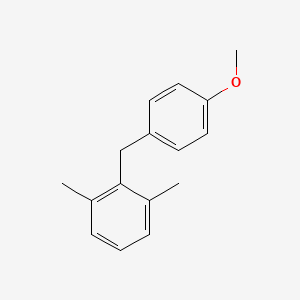![molecular formula C10H24OSi2 B14134496 Diethyl(methyl){[1-(trimethylsilyl)ethenyl]oxy}silane CAS No. 89165-16-2](/img/structure/B14134496.png)
Diethyl(methyl){[1-(trimethylsilyl)ethenyl]oxy}silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl(methyl){[1-(trimethylsilyl)ethenyl]oxy}silane is a chemical compound that features a trimethylsilyl group, which is known for its chemical inertness and large molecular volume. This compound is used in various applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(methyl){[1-(trimethylsilyl)ethenyl]oxy}silane typically involves the reaction of diethylmethylsilane with trimethylsilylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum or palladium complex, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Diethyl(methyl){[1-(trimethylsilyl)ethenyl]oxy}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
科学研究应用
Diethyl(methyl){[1-(trimethylsilyl)ethenyl]oxy}silane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
作用机制
The mechanism of action of Diethyl(methyl){[1-(trimethylsilyl)ethenyl]oxy}silane involves the interaction of its trimethylsilyl group with various molecular targets. The large molecular volume and chemical inertness of the trimethylsilyl group allow it to act as a protective group during chemical reactions, preventing unwanted side reactions and enhancing the selectivity of the desired transformation.
相似化合物的比较
Similar Compounds
Tetramethylsilane: Similar in structure but lacks the ethenyl and diethyl groups.
Trimethylsilylacetylene: Contains the trimethylsilyl group but differs in its alkyne functionality.
Trimethylsilyl chloride: Used as a silylating agent but has different reactivity due to the presence of a chloride group.
Uniqueness
Diethyl(methyl){[1-(trimethylsilyl)ethenyl]oxy}silane is unique due to its combination of diethyl, methyl, and trimethylsilyl groups, which confer distinct reactivity and stability properties. This makes it particularly useful in applications requiring selective protection and modification of functional groups.
属性
CAS 编号 |
89165-16-2 |
|---|---|
分子式 |
C10H24OSi2 |
分子量 |
216.47 g/mol |
IUPAC 名称 |
diethyl-methyl-(1-trimethylsilylethenoxy)silane |
InChI |
InChI=1S/C10H24OSi2/c1-8-13(7,9-2)11-10(3)12(4,5)6/h3,8-9H2,1-2,4-7H3 |
InChI 键 |
IPJBQKRGRIERSJ-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](C)(CC)OC(=C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[5-(Benzenesulfonyl)-5-methoxy-3-methylidenepentyl]sulfanyl}benzene](/img/structure/B14134419.png)

![5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B14134438.png)
![1-(4-methylbenzyl)-3-{4-[(Z)-phenyldiazenyl]phenyl}thiourea](/img/structure/B14134439.png)
![2-(4-(tert-Butyl)phenyl)benzo[b]thiophene](/img/structure/B14134446.png)

![Thiophene, 2-[(4-chlorophenyl)ethynyl]-](/img/structure/B14134460.png)


![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2,2-diphenylpent-4-en-1-amine](/img/structure/B14134479.png)
![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]cyclohexaneacetic acid](/img/structure/B14134481.png)
![sodium;(E,2S,4R,8S)-8-[(2S,5R,6R,7R,9S)-2-[(2R,4S,9R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B14134512.png)

![4,4'-Dimethoxy-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14134514.png)
